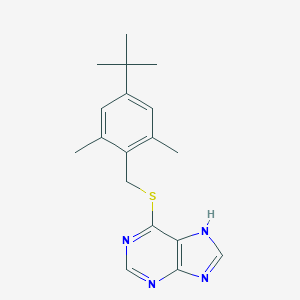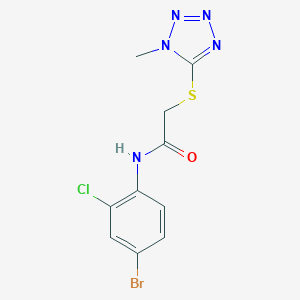![molecular formula C26H22N2O2S2 B282839 N-(2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B282839.png)
N-(2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide, commonly known as FSB-TB-01, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of FSB-TB-01 involves the inhibition of various cellular pathways and processes. In cancer cells, FSB-TB-01 inhibits the activity of the proteasome, which is responsible for degrading proteins that regulate cell growth and survival. This leads to the accumulation of these proteins, which in turn induces apoptosis. In neurodegenerative diseases, FSB-TB-01 has been found to inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine, a neurotransmitter that is involved in cognitive function. This leads to an increase in acetylcholine levels and improved cognitive function. In infectious diseases, FSB-TB-01 has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
FSB-TB-01 has been found to have various biochemical and physiological effects, depending on the research area. In cancer research, FSB-TB-01 has been shown to induce apoptosis, inhibit cell growth, and reduce tumor size. In neurodegenerative diseases, FSB-TB-01 has been found to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. In infectious diseases, FSB-TB-01 has been shown to have antimicrobial activity against various bacterial strains, including antibiotic-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
FSB-TB-01 has several advantages for lab experiments, including its high purity and stability, which ensure accurate and reproducible results. However, FSB-TB-01 also has some limitations, including its high cost and limited availability, which may restrict its use in some research areas.
Zukünftige Richtungen
There are several future directions for FSB-TB-01 research, including the development of new synthesis methods to improve yield and reduce cost, the investigation of its potential therapeutic applications in other research areas, such as autoimmune diseases and metabolic disorders, and the development of FSB-TB-01 derivatives with improved efficacy and selectivity.
Conclusion
FSB-TB-01 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to ensure high yields and purity of the final product. FSB-TB-01 has been found to have potential therapeutic applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of various cellular pathways and processes. FSB-TB-01 has various biochemical and physiological effects, depending on the research area. It has several advantages for lab experiments, but also some limitations. There are several future directions for FSB-TB-01 research, including the development of new synthesis methods and the investigation of its potential therapeutic applications in other research areas.
Synthesemethoden
The synthesis of FSB-TB-01 is a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(9H-fluoren-2-yl)-2-oxoethyl thioacetate, which is then reacted with 2-aminobenzenethiol to form 2-[(2-(9H-fluoren-2-yl)-2-oxoethyl)thio]-1,3-benzothiazole. This compound is then reacted with butanoyl chloride to produce the final product, FSB-TB-01. The synthesis process has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
FSB-TB-01 has been found to have potential therapeutic applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FSB-TB-01 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, FSB-TB-01 has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, FSB-TB-01 has been shown to have antimicrobial activity against various bacterial strains.
Eigenschaften
Molekularformel |
C26H22N2O2S2 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
N-[2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C26H22N2O2S2/c1-2-5-25(30)27-19-9-11-22-24(14-19)32-26(28-22)31-15-23(29)17-8-10-21-18(13-17)12-16-6-3-4-7-20(16)21/h3-4,6-11,13-14H,2,5,12,15H2,1H3,(H,27,30) |
InChI-Schlüssel |
NEYJFZRTPLAQPA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282760.png)

![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B282766.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)